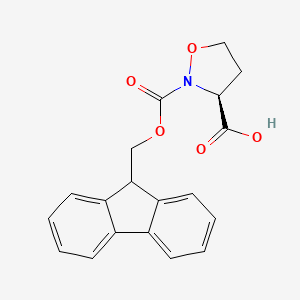
Fmoc-(s)-5-oxaproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(s)-5-oxaproline, also known as fluorenylmethyloxycarbonyl-(s)-5-oxaproline, is a derivative of the amino acid proline. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group of amino acids. The compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-5-oxaproline typically involves the protection of the amino group of (s)-5-oxaproline with the Fmoc group. This can be achieved by reacting (s)-5-oxaproline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-5-oxaproline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Fmoc-(s)-5-oxaproline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Fmoc-(s)-5-oxaproline involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-glycine and Fmoc-phenylalanine.
Boc-protected amino acids: Amino acids protected with the tert-butyloxycarbonyl (Boc) group, such as Boc-glycine and Boc-phenylalanine.
Uniqueness
Fmoc-(s)-5-oxaproline is unique due to its specific structure and the presence of the oxaproline moiety. This gives it distinct properties compared to other Fmoc-protected amino acids, such as increased stability and specific reactivity in peptide synthesis.
Properties
CAS No. |
130309-36-3 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO5/c21-18(22)17-9-10-25-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |
InChI Key |
LWCNNKMYGCOPHU-KRWDZBQOSA-N |
Isomeric SMILES |
C1CON([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CON(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



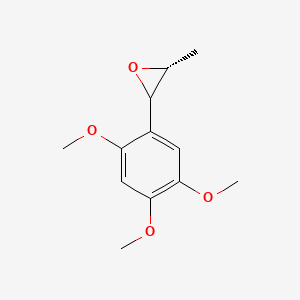
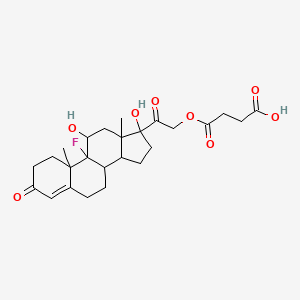

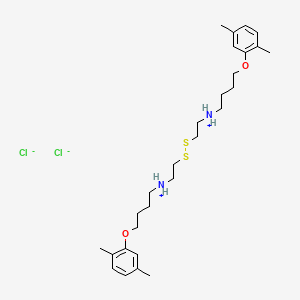
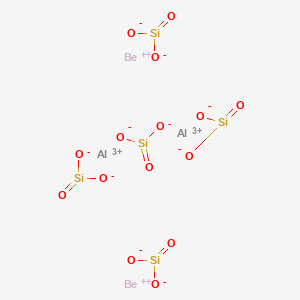
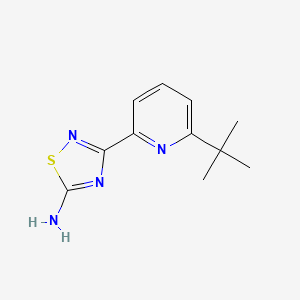
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
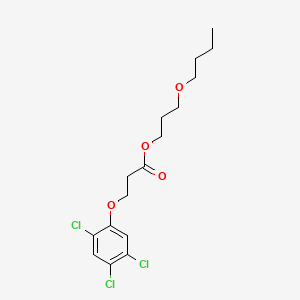
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
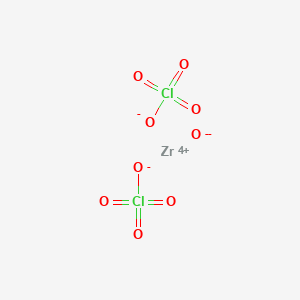
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)


